molecular formula C9H8N2O3 B2856914 2-(2-Methoxy-6-nitrophenyl)acetonitrile CAS No. 20876-27-1

2-(2-Methoxy-6-nitrophenyl)acetonitrile

Cat. No.: B2856914
CAS No.: 20876-27-1
M. Wt: 192.174
InChI Key: ULYNKRWNPIYQCQ-UHFFFAOYSA-N
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Description

2-(2-Methoxy-6-nitrophenyl)acetonitrile is an organic compound with the molecular formula C9H8N2O3 It is characterized by the presence of a methoxy group, a nitro group, and a nitrile group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-6-nitrophenyl)acetonitrile typically involves the nitration of 2-methoxyacetophenone followed by a cyanation reaction. The nitration process introduces a nitro group to the aromatic ring, and the subsequent cyanation reaction converts the resulting intermediate to the desired nitrile compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of suitable catalysts to facilitate the nitration and cyanation processes.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-6-nitrophenyl)acetonitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed

    Reduction: 2-(2-Methoxy-6-aminophenyl)acetonitrile.

    Substitution: Various substituted phenylacetonitriles.

    Hydrolysis: 2-(2-Methoxy-6-nitrophenyl)acetic acid.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor for the development of pharmaceutical compounds.

    Industry: In the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-6-nitrophenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The methoxy and nitrile groups also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxy-4-nitrophenyl)acetonitrile
  • 2-(2-Methoxy-5-nitrophenyl)acetonitrile
  • 2-(2-Methoxy-3-nitrophenyl)acetonitrile

Uniqueness

2-(2-Methoxy-6-nitrophenyl)acetonitrile is unique due to the specific positioning of the methoxy and nitro groups on the benzene ring, which influences its chemical reactivity and potential applications. The presence of the nitrile group further enhances its versatility in synthetic chemistry.

Properties

IUPAC Name

2-(2-methoxy-6-nitrophenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-9-4-2-3-8(11(12)13)7(9)5-6-10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULYNKRWNPIYQCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1CC#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sodium cyanide (165 mg, 3.36 mmol) was added to a solution of 2-bromomethyl-1-methoxy-3-nitro-benzene (680 mg, 2.56 mmol) in ethanol (5 mL) and the mixture was heated at reflux overnight. The solvent was removed in vacuo, water (30 mL) was added and the mixture was extracted with dichloromethane (25 mL). The organic phase was washed with water (2×20 mL), brine (20 mL), dried over anhydrous sodium sulfate and concentrated under vacuum. The crude compound was purified by column chromatography over silica gel (100-200 mesh) using 8% ethyl acetate in petroleum ether to afford (2-methoxy-6-nitro-phenyl)-acetonitrile (300 mg, 61%).
Quantity
165 mg
Type
reactant
Reaction Step One
Quantity
680 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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